2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid
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Overview
Description
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further connected to an oxoethoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid typically involves multiple steps, starting with the formation of 4-benzylpiperidine This intermediate can be synthesized through the reductive amination of benzyl chloride with piperidine
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The hydroxyl groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interaction with biological targets, such as enzymes and receptors. It can also serve as a probe to investigate biological pathways.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: : Similar structure but lacks the oxoethoxyacetic acid moiety.
1-Benzylpiperidin-4-ol: : Similar piperidine ring but different functional groups.
2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid: : Similar benzyl group and piperidine ring but different amino group.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(11-21-12-16(19)20)17-8-6-14(7-9-17)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJCOQVQXLYXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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